N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide is a synthetic organic compound that features a fluorophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide typically involves the coupling of 4-fluoroaniline with an appropriate oxadiazole precursor. One common method includes the use of copper(I) iodide as a catalyst for the N-arylation of pyrazolone, followed by reduction to yield the amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the Boc group is deprotected using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective reagents and catalysts, as well as streamlined reaction conditions to maximize yield and purity. For example, the use of benzyl chloride instead of more expensive benzyl bromide for benzyl protection can significantly reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group but has a thiazole ring instead of an oxadiazole ring.
Indole Derivatives: Compounds like indole-3-acetic acid have diverse biological activities and share some structural similarities with N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14FN3O2 |
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Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C13H14FN3O2/c1-8(2)7-11(18)15-13-12(16-19-17-13)9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18) |
InChI Key |
LWQPGCGYJSILRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NON=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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